Glycyl-glutamine

Descripción

inhibitory neuropeptide derived from beta-endorphin; RN given refers to (L)-isome

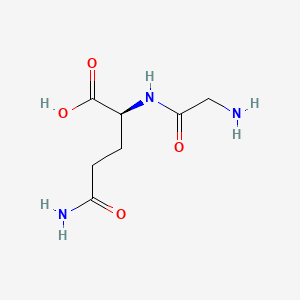

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMUAGGSDZXTHX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156917 | |

| Record name | Glycylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-71-4 | |

| Record name | Glycyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Glycyl-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of glycyl-L-glutamine. The information is intended to support research, discovery, and development activities involving this dipeptide.

Chemical Identity and Properties

Glycyl-L-glutamine is a dipeptide composed of the amino acids glycine (B1666218) and L-glutamine, linked by a peptide bond. It is a white to off-white crystalline powder.[1]

Chemical Structure Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | [2][3] |

| SMILES | C(CC(=O)N)--INVALID-LINK--NC(=O)CN | [2][3] |

| InChI Key | PNMUAGGSDZXTHX-BYPYZUCNSA-N | [2][3] |

| Molecular Formula | C₇H₁₃N₃O₄ | [1][2][3] |

| Molecular Weight | 203.20 g/mol | [2][3] |

| CAS Number | 13115-71-4 | [2] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 194-198 °C | [1] |

| Water Solubility | 154 g/L (20 °C) | [1] |

| Predicted pKa | 3.11 ± 0.10 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols

Synthesis of Glycyl-L-Glutamine

Two common methods for the synthesis of glycyl-L-glutamine are outlined below, based on industrial preparation patents.

Method 1: Chloroacetyl Chloride Method

This method involves the acylation of L-glutamine with chloroacetyl chloride, followed by ammonolysis.

-

Step 1: Acylation. L-glutamine is dissolved in a mixture of purified water and toluene (B28343). The solution is cooled to 8-12 °C. A solution of sodium hydroxide (B78521) is added dropwise to maintain a pH of 10.0-11.0 while a toluene solution of chloroacetyl chloride is simultaneously added. The reaction is stirred at 0-5 °C to complete the acylation, forming N-chloroacetyl-L-glutamine.

-

Step 2: Ammonolysis. The aqueous solution of N-chloroacetyl-L-glutamine is treated with ammonia (B1221849) gas under pressure at 38-42 °C. This step displaces the chlorine atom with an amino group to form glycyl-L-glutamine.

-

Step 3: Purification. The resulting solution is concentrated, and the crude glycyl-L-glutamine is crystallized. Further purification can be achieved by recrystallization from water and an organic solvent like methanol, and by using an ion-exchange resin (e.g., WA-30) to remove impurities.

Method 2: Phthalic Anhydride (B1165640) Protection Method

This method utilizes phthalic anhydride to protect the amino group of glycine before coupling with L-glutamine.

-

Step 1: Protection of Glycine. Glycine is reacted with phthalic anhydride to form phthalylglycine.

-

Step 2: Activation of Protected Glycine. Phthalylglycine is reacted with thionyl chloride to form phthalylglycyl chloride.

-

Step 3: Coupling with L-Glutamine. The phthalylglycyl chloride is slowly added to a cooled (-2 to -1 °C) aqueous solution of L-glutamine containing sodium or potassium carbonate to maintain a weakly alkaline pH. This forms phthalyl-glycyl-L-glutamine.

-

Step 4: Deprotection. The phthalyl group is removed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) in methanol, yielding glycyl-L-glutamine.

-

Step 5: Purification. The product is purified by precipitation and recrystallization.

Analytical Methods

The following are representative protocols for the analysis of glycyl-L-glutamine.

High-Performance Liquid Chromatography (HPLC)

-

Column: Amino-bonded silica (B1680970) gel column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH 4.5) in a ratio of approximately 65:35.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated water (D₂O) is a suitable solvent.

-

¹H NMR: Expected signals would include those for the glycine α-protons, the glutamine α, β, and γ-protons, and the amide protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both amino acid residues, and the β and γ-carbons of the glutamine side chain.

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The protonated molecule [M+H]⁺ would be observed at m/z 204.1.

-

Fragmentation: Collision-induced dissociation (CID) would likely lead to the characteristic fragmentation of the peptide bond, resulting in b and y ions.

Signaling Pathway and Mechanism of Action

The primary described biological role of glycyl-L-glutamine is as a neuromodulator, specifically as an antagonist to the effects of β-endorphin.

Antagonism of β-Endorphin Signaling

β-endorphin is an endogenous opioid peptide that binds to and activates opioid receptors, primarily the μ-opioid receptor (MOR). This activation initiates a G-protein-mediated signaling cascade that leads to analgesic and other physiological effects. Glycyl-L-glutamine is a C-terminal dipeptide fragment of β-endorphin and has been shown to inhibit some of the central effects of β-endorphin, such as hypotension. The exact mechanism of this antagonism is not fully elucidated but is thought to involve modulation of the opioid receptor signaling complex without directly competing for the same binding site as β-endorphin.

References

Glycyl-L-Glutamine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biochemical properties, and therapeutic applications of the stable dipeptide, Glycyl-L-Glutamine.

Abstract

Glycyl-L-glutamine (Gly-Gln) is a dipeptide composed of the amino acids glycine (B1666218) and L-glutamine.[1] It has garnered significant interest in the scientific community, particularly in the fields of cell culture, clinical nutrition, and drug development, primarily due to its enhanced stability compared to free L-glutamine.[2] This technical guide provides a comprehensive overview of Glycyl-L-glutamine, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action and therapeutic potential.

Core Properties of Glycyl-L-Glutamine

Glycyl-L-glutamine is a white or almost white crystalline powder that is soluble in water.[3] Its stability in aqueous solutions makes it a superior alternative to L-glutamine, which is prone to degradation into pyroglutamic acid and ammonia, the latter of which can be toxic to cells in culture.[4][5]

Chemical and Physical Data

Two primary forms of Glycyl-L-glutamine are commercially available: the anhydrous form and the monohydrate. It is crucial for researchers to distinguish between these two, as their molecular weights differ.

| Property | Anhydrous Glycyl-L-Glutamine | Glycyl-L-Glutamine Monohydrate |

| CAS Number | 13115-71-4[1][3][6] | 172669-64-6[7] |

| Molecular Formula | C7H13N3O4[1][3] | C7H13N3O4 • H2O[7] |

| Molecular Weight | 203.20 g/mol [1][8] | 221.2 g/mol [7] |

| Appearance | White or almost white powder[1] | Solid[7] |

| Solubility | Soluble in water (154 g/L at 20°C)[3] | Soluble in water[7] |

| Melting Point | 194°C[3] | Not specified |

Synthesis and Purification of Glycyl-L-Glutamine

Several methods for the synthesis of Glycyl-L-glutamine have been developed, aiming for high purity and yield suitable for pharmaceutical applications.

Synthesis via Acylation and Ammonolysis

An industrial preparation method involves the acylation of L-glutamine with chloroacetyl chloride under low-temperature and alkaline conditions.[9] The resulting N-chloroacetyl-L-glutamine is then subjected to ammonolysis under pressure to yield the crude Glycyl-L-glutamine product.[9]

Synthesis using Protecting Groups

Another common approach involves the use of protecting groups. For instance, the N-terminus of glycine can be protected with a tert-butoxycarbonyl (Boc) group.[10] The protected glycine is then condensed with L-glutamine using a mixed anhydride (B1165640) method, followed by deprotection with trifluoroacetic acid to yield the final product.[10]

Purification

The crude product from synthesis is typically purified by recrystallization or by using ion-exchange resins to achieve high-purity Glycyl-L-glutamine suitable for pharmaceutical and research applications.[9][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for determining the purity and concentration of Glycyl-L-glutamine.

Methodology:

-

Column: Amino-bonded silica (B1680970) gel column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of approximately 65:35.

-

Detection: UV detection at 210 nm.

-

System Suitability: The theoretical plate number should not be less than 2000 based on the Glycyl-L-glutamine peak.

Cell Culture Supplementation

Glycyl-L-glutamine is widely used as a stable source of glutamine in cell culture media.

Methodology:

-

Prepare a concentrated stock solution of Glycyl-L-glutamine (e.g., 200 mM) in sterile, nuclease-free water or phosphate-buffered saline (PBS).[4]

-

Sterilize the stock solution by passing it through a 0.22 µm filter.[4]

-

Aliquot the sterile stock solution into single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles.[4]

-

Thaw an aliquot and add it to the cell culture medium to the desired final concentration (typically 2-4 mM) just before use.[11]

Mechanism of Action and Signaling Pathways

Glycyl-L-glutamine exerts its biological effects primarily by serving as a stable and bioavailable source of both glutamine and glycine.[6][12] Following administration, it is hydrolyzed by peptidases to release the individual amino acids.

Cellular Energy Metabolism and Cytoprotection

Glutamine is a crucial substrate for cellular energy metabolism, particularly for rapidly dividing cells such as immune cells and enterocytes.[6][13] It serves as a nitrogen and carbon donor for the synthesis of nucleotides and other amino acids.[4][13] Glycine has been shown to have cytoprotective effects, particularly against ischemic injury.[6]

The dipeptide has been demonstrated to be beneficial for myocardial preservation by improving cardiomyocyte energy metabolism, increasing ATP levels, and enhancing glutathione (B108866) synthesis.[6]

Modulation of Signaling Pathways

Glutamine metabolism is closely linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[14] Glutamine can activate the mTOR pathway, which in turn promotes protein synthesis and cell growth.[14]

References

- 1. Glycyl-L-Glutamine - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. hlbchem.com [hlbchem.com]

- 3. Glycyl-L-Glutamine [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]

- 6. Effects of glycyl-glutamine dipeptide supplementation on myocardial damage and cardiac function in rats after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Glycyl-L-glutamine | C7H13N3O4 | CID 123913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 10. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Glutamine - Wikipedia [en.wikipedia.org]

- 14. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Choreography of Glycyl-L-Glutamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of glycyl-L-glutamine (Gly-Gln) in cells. As a stable dipeptide form of L-glutamine, Gly-Gln offers significant advantages in cell culture applications, primarily by mitigating the cytotoxic effects of ammonia (B1221849) accumulation associated with the spontaneous degradation of free L-glutamine.[1] This document details the cellular uptake, intracellular metabolism, and the subsequent signaling cascades modulated by Gly-Gln, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Cellular Uptake and Intracellular Hydrolysis

Glycyl-L-glutamine is primarily transported into mammalian cells via proton-coupled oligopeptide transporters, most notably PEPT1 and PEPT2.[2][3] This transport mechanism is distinct from that of free amino acids. Once inside the cell, Gly-Gln is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine (B1666218) and L-glutamine.[4][5] This intracellular release of L-glutamine provides a controlled and sustained supply for various cellular processes, a key advantage over direct supplementation with the less stable L-glutamine.[6]

Experimental Workflow: Dipeptide Uptake and Intracellular Cleavage

The following diagram outlines a typical workflow for quantifying the uptake and intracellular cleavage of Gly-Gln.

References

- 1. dot | Graphviz [graphviz.org]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Biological Functions of Glycyl-L-Glutamine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-glutamine (Gly-Gln), a dipeptide composed of glycine (B1666218) and L-glutamine, has emerged as a critical molecule in clinical nutrition and therapeutic research. Due to its enhanced stability and solubility compared to free L-glutamine, Gly-Gln serves as an effective delivery vehicle for glutamine, an amino acid vital for numerous physiological processes. This technical guide provides an in-depth exploration of the core biological functions of Gly-Gln, focusing on its roles in immunomodulation, maintenance of intestinal barrier integrity, and cellular signaling. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and development in this area.

Introduction

Glutamine is the most abundant free amino acid in the human body and is considered conditionally essential during periods of physiological stress, such as critical illness, major surgery, and intense exercise.[1] Its roles are multifaceted, ranging from being a primary respiratory fuel for rapidly dividing cells to a key component in nitrogen transport and antioxidant defense.[2] However, the direct use of L-glutamine in aqueous solutions for parenteral and enteral nutrition is hampered by its poor stability, leading to degradation into pyroglutamic acid and ammonia, the latter of which can be toxic.[1][3]

The development of glutamine-containing dipeptides, such as Glycyl-L-glutamine (Gly-Gln), has overcome these limitations.[4] Gly-Gln is highly stable and soluble, making it a suitable supplement for clinical and research applications.[4] Following administration, it is rapidly hydrolyzed in the body, releasing free glutamine and glycine, thereby providing a bioavailable source of these crucial amino acids.[5][6] This guide delves into the fundamental biological activities of Gly-Gln, providing a technical resource for the scientific community.

Core Biological Functions

Immunomodulation

Gly-Gln exerts a significant influence on the immune system, primarily by providing a ready source of glutamine for immune cells, which utilize it at a high rate.[2]

-

Lymphocyte Proliferation: Gly-Gln has been shown to support the proliferation of lymphocytes, a cornerstone of the adaptive immune response. In vitro studies have demonstrated that even at low concentrations, Gly-Gln can enhance lymphocyte proliferation in response to mitogens. At a concentration of 10(-12) M, Gly-Gln enhanced the response of human lymphocytes to phytohemagglutinin (PHA)-induced blastogenesis, while higher doses (10(-7) M) resulted in immunosuppression. This dose-dependent bidirectional modulation highlights its potent immunoregulatory capacity.

-

Cytokine Production: Gly-Gln can modulate the production of cytokines, the signaling molecules of the immune system. In a study on weaned piglets challenged with lipopolysaccharide (LPS), dietary supplementation with Gly-Gln was found to decrease the concentration of the pro-inflammatory cytokine interleukin-1β (IL-1β).[7] Conversely, in a separate study also using an LPS-challenged piglet model, Gly-Gln supplementation led to an increase in the anti-inflammatory cytokine interleukin-10 (IL-10).[5]

-

Neutrophil Recovery: In a clinical setting, parenteral nutrition supplemented with Gly-Gln has been shown to hasten neutrophil recovery in patients with acute myeloid leukemia undergoing intensive chemotherapy.[8]

Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Gly-Gln plays a significant role in maintaining and restoring this barrier.[7][9]

-

Maintenance of Intestinal Morphology: Studies in animal models have demonstrated that Gly-Gln supplementation can preserve intestinal morphology during stress. In weaned piglets challenged with LPS, dietary Gly-Gln increased the villus height of the ileum and the ratio of villus height to crypt depth in the duodenum.[7]

-

Enhancement of Tight Junctions: Tight junctions are protein complexes that seal the paracellular pathway between intestinal epithelial cells. Glutamine, supplied by Gly-Gln, is known to regulate the expression of key tight junction proteins. In Caco-2 cell monolayers, glutamine deprivation led to a decrease in the expression of claudin-1, occludin, and ZO-1.[10] In weanling piglets, glutamine supplementation attenuated the weaning-induced decrease in occludin, claudin-1, ZO-2, and ZO-3 protein abundances in the jejunum.[11]

-

Reduction of Intestinal Permeability: By preserving morphology and enhancing tight junctions, Gly-Gln effectively reduces intestinal permeability. In a study on rats following liver transplantation, enteral supplementation with Gly-Gln decreased portal plasma levels of endotoxin (B1171834) and bacterial translocation.[12]

Cellular Proliferation and Oxidative Stress

-

Cell Proliferation: As a source of glutamine, Gly-Gln provides a key substrate for the synthesis of nucleotides and other molecules essential for cell division.[3] This is particularly important for rapidly proliferating cells, such as enterocytes and immune cells.

-

Antioxidant Effects: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2] By supplying glutamine, Gly-Gln can help to mitigate oxidative stress. In LPS-challenged piglets, dietary Gly-Gln supplementation increased the activity of the antioxidant enzyme superoxide (B77818) dismutase and reduced levels of malondialdehyde, a marker of lipid peroxidation.[5]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of Glycyl-L-glutamine.

Table 1: Effects of Glycyl-L-Glutamine on Intestinal Morphology in LPS-Challenged Piglets

| Parameter | Control (LPS) | Gly-Gln + LPS | % Change | Reference |

| Ileum Villus Height (μm) | 354 | 421 | +18.9% | [7] |

| Duodenum Villus Height:Crypt Depth Ratio | 1.29 | 1.57 | +21.7% | [7] |

Table 2: Effects of Glycyl-L-Glutamine on Cytokine Levels in LPS-Challenged Piglets

| Cytokine | Control (LPS) | Gly-Gln + LPS | % Change | Reference |

| IL-1β (pg/mL) | 158.4 | 129.6 | -18.2% | [7] |

| IL-10 (pg/mL) | ~25 | ~35 | +40% | [5] |

Table 3: Effects of Glutamine on Tight Junction Protein Expression in Weanling Piglets

| Protein | Weaned (Control) | Weaned + Glutamine | % Attenuation of Decrease | Reference |

| Occludin | Decreased | Attenuated Decrease | Significant | [11] |

| Claudin-1 | Decreased | Attenuated Decrease | Significant | [11] |

| ZO-2 | Decreased | Attenuated Decrease | Significant | [11] |

| ZO-3 | Decreased | Attenuated Decrease | Significant | [11] |

Signaling Pathways

Glycyl-L-glutamine, by providing glutamine, influences key cellular signaling pathways that regulate cell growth, proliferation, and metabolism. A central pathway is the mechanistic Target of Rapamycin (mTOR) pathway .

Glutamine activates mTORC1 through a Rag GTPase-independent mechanism that involves the small GTPase Arf1.[13][14] The process of glutaminolysis, where glutamine is converted to α-ketoglutarate (αKG), is crucial for mTORC1 activation.[2] Leucine, another amino acid, acts as an allosteric activator of glutamate (B1630785) dehydrogenase (GDH), which catalyzes the conversion of glutamate to αKG, further linking amino acid availability to mTORC1 signaling.[2]

Caption: Gly-Gln influences the mTORC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

Objective: To assess intestinal barrier function in vivo by measuring the passage of fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) from the gut lumen into the blood.[1][6]

Materials:

-

FITC-dextran (4 kDa)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Oral gavage needles

-

Microcentrifuge tubes

-

Fluorometer

Protocol:

-

Animal Preparation: Fast mice for 4-6 hours with free access to water.

-

FITC-Dextran Administration: Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL). Administer the solution to each mouse via oral gavage (e.g., 150 µL per mouse).[15]

-

Blood Collection: At a predetermined time point (e.g., 4 hours) after gavage, collect blood via cardiac puncture or tail vein into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Fluorescence Measurement: Dilute the plasma samples with PBS and measure the fluorescence using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[6]

-

Data Analysis: Generate a standard curve using known concentrations of FITC-dextran. Calculate the concentration of FITC-dextran in the plasma samples based on the standard curve. Increased plasma FITC-dextran concentration indicates higher intestinal permeability.

LPS-Challenged Piglet Model for Intestinal Inflammation

Objective: To induce a state of intestinal inflammation in weaned piglets to study the protective effects of Glycyl-L-glutamine.[5][7]

Materials:

-

Weaned piglets (e.g., 14 days old)

-

Basal diet

-

Glycyl-L-glutamine

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

Protocol:

-

Acclimation and Diet: Acclimate weaned piglets for a few days. Divide the piglets into experimental groups: Control (basal diet + saline injection), LPS (basal diet + LPS injection), and Gly-Gln + LPS (basal diet supplemented with Gly-Gln + LPS injection).

-

Dietary Supplementation: Provide the respective diets to the piglets for a specified period (e.g., 21 days).

-

LPS Challenge: On specific days of the experiment (e.g., day 7 and 14), administer an intraperitoneal injection of LPS (e.g., 100 µg/kg body weight) to the LPS and Gly-Gln + LPS groups. The control group receives a corresponding volume of sterile saline.[7]

-

Sample Collection: At the end of the experimental period, euthanize the piglets and collect blood and intestinal tissue samples (e.g., duodenum, jejunum, ileum) for analysis.

-

Analysis: Analyze intestinal morphology (villus height, crypt depth), gene and protein expression of tight junction proteins and cytokines, and markers of oxidative stress.

Quantification of Glycyl-L-Glutamine in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of Glycyl-L-glutamine in plasma samples.[16][17]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 analytical column

-

Mobile phase A: e.g., 0.1% formic acid in water

-

Mobile phase B: e.g., 0.1% formic acid in acetonitrile (B52724)

-

Gly-Gln standard

-

Internal standard (e.g., isotopically labeled Gly-Gln)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

Protocol:

-

Sample Preparation: To a plasma sample, add the internal standard and a protein precipitation agent. Vortex and then centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto the HPLC system. Use a gradient elution with mobile phases A and B to separate Gly-Gln from other plasma components.

-

Mass Spectrometric Detection: Use the MS/MS detector in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Gly-Gln and the internal standard based on their specific precursor-to-product ion transitions.

-

Quantification: Generate a calibration curve using known concentrations of Gly-Gln standard. Calculate the concentration of Gly-Gln in the plasma samples by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

Glycyl-L-glutamine is a stable and effective source of glutamine with significant biological functions. Its roles in modulating the immune response, preserving intestinal barrier integrity, and influencing cellular signaling pathways underscore its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the benefits of this important dipeptide. Future research should continue to elucidate the precise molecular mechanisms underlying the actions of Gly-Gln and expand its clinical applications.

Experimental Workflows and Logical Relationships

Caption: A typical experimental workflow for investigating Gly-Gln.

References

- 1. mmpc.org [mmpc.org]

- 2. Glutaminolysis feeds mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Dietary this compound supplementation ameliorates intestinal integrity, inflammatory response, and oxidative status in association with the gut microbiota in LPS-challenged piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of dietary this compound on growth performance, small intestinal integrity, and immune responses of weaning piglets challenged with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Glutamine regulates Caco-2 cell tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamine enhances tight junction protein expression and modulates corticotropin-releasing factor signaling in the jejunum of weanling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.qub.ac.uk [pure.qub.ac.uk]

- 13. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imrpress.com [imrpress.com]

- 15. bowdish.ca [bowdish.ca]

- 16. chem-agilent.com [chem-agilent.com]

- 17. agilent.com [agilent.com]

In Vivo Enzymatic Cleavage of Glycyl-Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo enzymatic cleavage of the dipeptide glycyl-glutamine (Gly-Gln). Gly-Gln is a stable source of glutamine, an amino acid crucial for numerous physiological processes, including immune function, intestinal health, and nitrogen balance. Understanding the enzymatic hydrolysis of Gly-Gln is paramount for its effective application in clinical nutrition and drug development. This document details the enzymes responsible for its cleavage, their tissue distribution, and kinetic properties. Furthermore, it provides detailed experimental protocols for studying Gly-Gln metabolism in vivo and outlines the known signaling implications of its administration.

Introduction to this compound Metabolism

This compound (Gly-Gln) is a dipeptide that serves as a stable and highly soluble precursor for glutamine and glycine (B1666218). In aqueous solutions, free glutamine is prone to degradation into pyroglutamic acid and ammonia. The peptide bond in Gly-Gln protects glutamine from this degradation, making it a preferred vehicle for glutamine supplementation, particularly in parenteral nutrition.

The in vivo therapeutic efficacy of Gly-Gln is contingent upon its enzymatic cleavage into its constituent amino acids, glycine and glutamine. This hydrolysis is primarily mediated by peptidases located on the cell surfaces of various tissues, rather than by plasma enzymes.[1] The liberated glycine and glutamine are then transported into cells to participate in a myriad of metabolic and signaling pathways.

Enzymology of this compound Cleavage

The in vivo hydrolysis of Gly-Gln is carried out by a range of peptidases, with varying substrate specificities and tissue distributions.

Key Enzymes Involved

While a definitive and exhaustive list of all enzymes capable of cleaving Gly-Gln in vivo is not fully elucidated, the primary candidates are cell-surface ectoenzymes, including:

-

Aminopeptidase N (APN/CD13): A zinc-dependent metalloprotease widely expressed on the apical membranes of epithelial cells, particularly in the intestine and kidney.[2] It is known to cleave neutral amino acids from the N-terminus of peptides.

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. While its primary substrates are proline-containing peptides, it has been shown to have broader substrate specificity.[3][4]

-

Renal Dipeptidase (microsomal dipeptidase): A zinc-dependent metalloenzyme abundant in the brush border of the proximal renal tubules. It plays a significant role in the hydrolysis of dipeptides.[5][6]

Tissue Distribution and Activity

The enzymatic cleavage of Gly-Gln occurs predominantly in the following tissues:

-

Kidney: The kidneys are the primary site for the clearance of intravenously administered dipeptides, including Gly-Gln.[7] The high concentration of dipeptidases on the brush border of renal tubular cells facilitates efficient hydrolysis.

-

Intestine: The brush border of the small intestine possesses a variety of peptidases that can hydrolyze dipeptides.[8] However, studies suggest that for some dipeptides, including Gly-Gln, intact absorption can be a significant route of assimilation, with subsequent hydrolysis occurring either intracellularly or at the basolateral membrane.[9] The rate of hydrolysis by the mucosal brush border membrane is reportedly lower for Gly-Gln compared to alanyl-glutamine.[9]

-

Liver: The liver's role in the direct clearance of Gly-Gln appears to be less significant compared to the kidney.[7] However, the liver is a central hub for amino acid metabolism and is actively involved in the uptake and release of glutamine.[10][11]

Plasma hydrolysis of Gly-Gln is considered to be minimal and does not contribute significantly to its in vivo clearance.[12]

Quantitative Data on this compound Cleavage

Quantitative kinetic data for the enzymatic cleavage of Gly-Gln by specific human enzymes are limited in the published literature. The following tables summarize the available data and provide context for the relative rates of hydrolysis and clearance.

| Parameter | Value | Species/Tissue | Enzyme | Reference |

| Km | 14 mM | Murine hybridoma (cytosolic fraction) | Peptidase | [13] |

Table 1: Michaelis-Menten Constant (Km) for this compound Cleavage.

| Dipeptide | Plasma Clearance (mL/min) | Plasma Half-life (minutes) | Species | Reference |

| This compound | 507 ± 14 | 553 ± 160 | Human | [12] |

| Alanyl-Glutamine | 1,595 ± 124 | 46 ± 3 | Human | [12] |

| Glycyl-Tyrosine | - | 3.4 ± 0.3 | Human | [11][14] |

Table 2: In Vivo Pharmacokinetic Parameters of Glutamine-Containing Dipeptides in Humans.

| Dipeptide | Relative Hydrolysis Rate | Tissue | Reference |

| This compound | Lower | Human Intestinal Brush Border Membrane | [9] |

| Alanyl-Glutamine | Higher ( > 3-fold) | Human Intestinal Brush Border Membrane | [9] |

Table 3: Relative Hydrolysis Rates of Dipeptides by Human Intestinal Brush Border Membranes.

Signaling Pathways

The biological effects of Gly-Gln administration are largely attributed to the actions of its cleavage products, glycine and glutamine. However, there is emerging evidence suggesting that the dipeptide itself may exert direct biological effects.

Direct Effects of this compound

-

Neurotrophic Action: Studies have indicated a direct neurotrophic effect of Gly-Gln in maintaining acetylcholinesterase and butyrylcholinesterase levels in denervated superior cervical ganglia in cats.[13] This suggests a potential signaling role for the intact dipeptide in neuronal maintenance.

-

Lymphocyte Proliferation: Gly-Gln has been shown to support the proliferation of human lymphocytes in vitro, indicating its ability to be utilized by immune cells to support their growth and function.[1][3][5]

Signaling Pathways of Cleavage Products

Once cleaved, glycine and glutamine participate in numerous signaling pathways:

-

mTOR Pathway: Glutamine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[15][16][17]

-

MAPK Pathway: Both glutamine and glycine have been shown to modulate MAPK signaling pathways, which are involved in cellular responses to a variety of stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis.[1][18]

-

Gene Expression: Glutamine can regulate the expression of a multitude of genes involved in metabolism, signal transduction, and cell defense.[7][17][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the in vivo enzymatic cleavage of Gly-Gln.

In Vivo Microdialysis for Measuring Gly-Gln Cleavage

This protocol allows for the continuous sampling of Gly-Gln and its metabolites from the interstitial fluid of a target tissue in a conscious animal.

Materials:

-

Microdialysis probes (with appropriate molecular weight cutoff to allow passage of Gly-Gln, glycine, and glutamine)

-

Microdialysis pump

-

Fraction collector

-

Stereotaxic apparatus (for brain studies)

-

Artificial cerebrospinal fluid (aCSF) or other appropriate perfusion fluid

-

HPLC-MS/MS system

Procedure:

-

Probe Implantation: Surgically implant the microdialysis probe into the target tissue (e.g., brain, muscle, subcutaneous space) of an anesthetized animal. For brain studies, use a stereotaxic frame for precise placement.[15][21]

-

Perfusion: Perfuse the probe with a sterile physiological solution (e.g., aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[22]

-

Equilibration: Allow the system to equilibrate for a period (e.g., 1-2 hours) to achieve a stable baseline.

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., 10-30 minutes) into vials using a refrigerated fraction collector.

-

Gly-Gln Administration: Administer Gly-Gln intravenously or intraperitoneally at the desired dose.

-

Post-Administration Sampling: Continue collecting dialysate fractions for a defined period to monitor the disappearance of Gly-Gln and the appearance of glycine and glutamine.

-

Sample Analysis: Analyze the collected dialysate samples using a validated HPLC-MS/MS method for the simultaneous quantification of Gly-Gln, glycine, and glutamine.[18][23][24]

In Situ Intestinal Perfusion for Studying Dipeptide Hydrolysis

This technique allows for the direct measurement of dipeptide absorption and hydrolysis in a specific segment of the small intestine.

Materials:

-

Anesthetized rat or other suitable animal model

-

Perfusion pump

-

Test solution containing Gly-Gln and a non-absorbable marker (e.g., phenol (B47542) red)

-

Surgical instruments

-

HPLC-MS/MS system

Procedure:

-

Surgical Preparation: Anesthetize the animal and expose the small intestine through a midline abdominal incision.

-

Segment Isolation: Isolate a segment of the jejunum or ileum (e.g., 10-20 cm) with its blood supply intact. Cannulate the proximal and distal ends of the segment.

-

Perfusion: Perfuse the isolated segment with the test solution at a constant flow rate (e.g., 0.2-0.5 mL/min).[4][25]

-

Sample Collection: Collect the effluent from the distal cannula at timed intervals.

-

Sample Analysis: Analyze the initial test solution and the collected effluent samples for the concentrations of Gly-Gln, glycine, glutamine, and the non-absorbable marker using HPLC-MS/MS.

-

Calculation: Calculate the rates of Gly-Gln disappearance and the appearance of glycine and glutamine, corrected for water transport using the non-absorbable marker.

Dipeptidase Activity Assay

This in vitro assay measures the activity of peptidases in tissue homogenates or purified enzyme preparations using Gly-Gln as a substrate.

Materials:

-

Tissue homogenate (e.g., from intestinal or renal brush border membrane vesicles) or purified peptidase

-

Gly-Gln solution of known concentration

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

HPLC-MS/MS system

-

Quenching solution (e.g., trichloroacetic acid)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the tissue homogenate or purified enzyme with the reaction buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate Reaction: Add the Gly-Gln solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant for the concentrations of remaining Gly-Gln and the products, glycine and glutamine, using HPLC-MS/MS.

-

Calculation: Determine the rate of Gly-Gln hydrolysis from the decrease in its concentration and the increase in the concentration of its products over time.

Conclusion

The enzymatic cleavage of this compound in vivo is a critical step for the delivery of its constituent amino acids for metabolic and signaling purposes. This process is primarily carried out by cell-surface peptidases in the kidney and intestine. While the direct signaling roles of intact Gly-Gln are beginning to be explored, the majority of its biological effects are mediated through the well-established pathways of glycine and glutamine. The experimental protocols detailed in this guide provide a framework for further investigation into the kinetics and regulation of Gly-Gln cleavage, which will be instrumental in optimizing its therapeutic applications. Further research is warranted to identify the specific human peptidases responsible for Gly-Gln hydrolysis and to determine their kinetic parameters to enable more precise pharmacokinetic and pharmacodynamic modeling.

References

- 1. Lymphocyte proliferation is possible with low concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary this compound supplementation ameliorates intestinal integrity, inflammatory response, and oxidative status in association with the gut microbiota in LPS-challenged piglets - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. This compound improves in vitro lymphocyte proliferation in AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption of hydroxyproline-containing peptides in vascularly perfused rat small intestine in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of glutamine and this compound on in vitro lymphocyte proliferation in children with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct neurotrophic action of glycyl-L-glutamine in the maintenance of acetylcholinesterase and butyrylcholinesterase in the preganglionically denervated superior cervical ganglion of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Frontiers | Coregulation of glutamine synthetase1;2 (GLN1;2) and NADH-dependent glutamate synthase (GLT1) gene expression in Arabidopsis roots in response to ammonium supply [frontiersin.org]

- 18. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glutamine and regulation of gene expression in mammalian cells. Special reference to phosphoenolpyruvate carboxykinase (PEPCK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glutamine, gene expression, and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

The Role of Glycyl-L-Glutamine in Cellular Metabolism: A Technical Guide

Abstract

Glycyl-L-glutamine (Gly-Gln) is a stable dipeptide of glycine (B1666218) and L-glutamine, utilized extensively in cell culture and clinical nutrition as a reliable source of L-glutamine. Due to the inherent instability of free L-glutamine in aqueous solutions, which degrades into cytotoxic ammonia (B1221849) and pyroglutamic acid, Gly-Gln offers a significant advantage by providing a controlled release of L-glutamine, thereby enhancing cellular viability and performance. This technical guide provides an in-depth exploration of the pivotal role of Gly-Gln in cellular metabolism. It details the dipeptide's transport, hydrolysis, and subsequent participation of its constituent amino acids in key metabolic pathways, including protein and nucleotide synthesis, energy production, and the maintenance of redox homeostasis. Furthermore, this guide outlines detailed experimental protocols for the quantification of Gly-Gln and the assessment of its metabolic impact, and presents key signaling pathways influenced by its metabolic products.

Introduction

L-glutamine is the most abundant amino acid in the human body and serves as a crucial nutrient for rapidly dividing cells.[1] It is a primary respiratory fuel and a key nitrogen and carbon donor for the synthesis of a multitude of essential biomolecules.[2] However, the utility of free L-glutamine in liquid formulations, such as cell culture media and parenteral nutrition solutions, is hampered by its poor stability.[3][4] Glycyl-L-glutamine has emerged as a stable and highly soluble dipeptide alternative, ensuring a consistent and non-toxic supply of L-glutamine to cells.[5] This guide will elucidate the metabolic journey of Gly-Gln from cellular uptake to its profound impact on cellular function.

Cellular Uptake and Metabolism of Glycyl-L-Glutamine

The metabolic utility of Gly-Gln is contingent on its uptake into the cell and subsequent hydrolysis into its constituent amino acids, glycine and L-glutamine.

Transport and Hydrolysis

Gly-Gln is transported into cells predominantly via peptide transporters, such as PepT1.[6] Once intracellular, or in some cases at the cell surface, it is rapidly hydrolyzed by peptidases into free L-glutamine and glycine.[7][8] Studies have shown that the assimilation of glutamine dipeptides is primarily through the absorption of the intact dipeptide rather than hydrolysis in the extracellular environment. The clearance of Gly-Gln from plasma is rapid, though slower than that of L-alanyl-L-glutamine, with a half-life of approximately 553 minutes in vitro, indicating that plasma hydrolases play a minor role in its metabolism.[7]

The workflow for the cellular utilization of Gly-Gln can be visualized as follows:

Metabolic Fates of L-Glutamine and Glycine

Once liberated, L-glutamine and glycine are integrated into various metabolic pathways:

-

L-Glutamine:

-

Protein Synthesis: Serves as a fundamental building block for protein synthesis.[9]

-

Energy Production: Is converted to glutamate (B1630785) and then to the TCA cycle intermediate α-ketoglutarate, contributing to cellular energy (ATP) production.[10]

-

Nucleotide Synthesis: Donates nitrogen atoms for the de novo synthesis of purines and pyrimidines.[11][12]

-

Redox Homeostasis: Acts as a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH), thereby protecting cells from oxidative stress.[13]

-

Amino Sugar Synthesis: Contributes to the synthesis of amino sugars, which are essential for glycosylation reactions.[2]

-

-

Glycine:

-

Protein Synthesis: Is a crucial amino acid for protein structure.

-

Glutathione Synthesis: Is one of the three amino acids required for glutathione synthesis.[14]

-

Purine (B94841) Synthesis: The entire glycine molecule is incorporated into the purine ring during de novo synthesis.[15]

-

Key Signaling Pathways

The metabolic products of Gly-Gln, particularly L-glutamine, are significant signaling molecules that regulate cell growth and proliferation, primarily through the mTORC1 pathway.

mTORC1 Signaling

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. L-glutamine activates mTORC1 through a mechanism that can be both dependent and independent of Rag GTPases.[16] Glutamine facilitates the uptake of other essential amino acids like leucine, which is a potent activator of mTORC1.[5] Furthermore, the metabolism of glutamine to α-ketoglutarate also signals to mTORC1.[5] Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.[10]

MAPK/ERK Signaling

L-glutamine has also been shown to activate the MAPK/ERK signaling pathway.[17] This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[9] Glutamine can induce the phosphorylation of ERK, which in turn can influence gene expression and cellular responses.[18]

Quantitative Data

The use of Gly-Gln as a glutamine source has been quantitatively assessed in various studies. The following tables summarize key findings.

Table 1: Pharmacokinetics and Hydrolysis of Glycyl-L-Glutamine

| Parameter | Value | Species | Reference |

| Plasma Clearance | 507 ± 14 mL/min | Human | [7] |

| In Vitro Half-life | 553 ± 160 min | Human | [7] |

| Max. Plasma Gln Increase | from 573 to 718 µmol/L | Human | [7] |

Table 2: Comparative Effects of Gly-Gln on Cellular Processes in Porcine Enterocytes (IPEC-J2 cells)

| Parameter | Free Gln | Gly-Gln | Ala-Gln | Reference |

| Cell Proliferation (EdU+) | Higher | Lower | Higher | [6][19] |

| Protein Synthesis | Higher | Reduced | Higher | [6][19] |

| Protein Degradation | Lower | Increased | Lower | [6][19] |

| mTOR Phosphorylation | Baseline | Decreased | Increased | [6][19] |

Table 3: Effect of Gly-Gln on Muscle Free Amino Acid Concentrations Post-Surgery

| Time Point | Control Group (% decrease in Gln) | Gly-Gln Group (% decrease in Gln) | Reference |

| Day 3 | 32.2 ± 5.4% | No significant decrease | [20] |

| Day 10 | 20.1 ± 6.9% | 22.1 ± 8.1% | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Gly-Gln metabolism.

Quantification of Gly-Gln and its Metabolites by HPLC

This protocol provides a framework for the analysis of Gly-Gln, glutamine, and glycine in biological samples.

-

Objective: To quantify the concentration of Gly-Gln, glutamine, and glycine in cell culture media, plasma, or tissue homogenates.

-

Principle: Separation of the analytes by reverse-phase high-performance liquid chromatography (HPLC) followed by detection, often after pre-column derivatization with a fluorescent tag such as o-phthalaldehyde (B127526) (OPA).[21]

-

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Mobile Phase A: Sodium acetate (B1210297) buffer

-

Mobile Phase B: Acetonitrile/Methanol mixture

-

OPA derivatizing reagent

-

Standards for Gly-Gln, glutamine, and glycine

-

Sample deproteinization agent (e.g., perchloric acid)

-

-

Procedure:

-

Sample Preparation:

-

Deproteinate samples by adding an equal volume of cold perchloric acid, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with potassium carbonate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization:

-

Mix the sample with OPA reagent and incubate at room temperature for a specified time (e.g., 2 minutes) to allow for the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Run a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the analytes.

-

Detect the fluorescent derivatives using an appropriate excitation and emission wavelength.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analytes.

-

Determine the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

-

-

Measurement of Dipeptidase Activity

This protocol is adapted for measuring the hydrolysis of Gly-Gln.

-

Objective: To determine the rate of Gly-Gln hydrolysis by cellular extracts.

-

Principle: The dipeptidase activity is measured by quantifying the rate of disappearance of the Gly-Gln substrate or the appearance of its products (glycine and glutamine) over time.[22]

-

Materials:

-

Cell lysate or tissue homogenate

-

Tris buffer (pH 8.0)

-

Glycyl-L-glutamine solution (substrate)

-

Cobalt sulfate (B86663) solution (as a cofactor)

-

HPLC system for product quantification (as described in 5.1)

-

-

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine Tris buffer, cobalt sulfate solution, and the cell lysate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the Gly-Gln substrate solution.

-

Incubate at 37°C.

-

Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction in each aliquot by adding a deproteinizing agent (e.g., perchloric acid).

-

Analyze the samples for the concentration of Gly-Gln, glycine, and glutamine using the HPLC method described above.

-

-

Calculation:

-

Calculate the rate of Gly-Gln hydrolysis based on the decrease in its concentration or the increase in the concentration of glycine and glutamine over time.

-

-

Assessment of Global Protein Synthesis using O-Propargyl-Puromycin (OP-Puro)

This protocol allows for the visualization and quantification of newly synthesized proteins.

-

Objective: To measure the rate of global protein synthesis in cells cultured with Gly-Gln.

-

Principle: OP-Puro, an analog of puromycin, is incorporated into nascent polypeptide chains, terminating translation. The alkyne group on OP-Puro can then be detected via a click chemistry reaction with a fluorescently tagged azide (B81097), allowing for quantification by fluorescence microscopy or flow cytometry.[7][23]

-

Materials:

-

O-propargyl-puromycin (OP-Puro)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Click chemistry reaction buffer kit

-

Cell culture medium supplemented with Gly-Gln

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., saponin-based)

-

-

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in media containing Gly-Gln to the desired confluency.

-

Add OP-Puro to the culture medium at a final concentration of 20-50 µM and incubate for 1-2 hours at 37°C.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize the cells with a saponin-based buffer for 15 minutes.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

-

Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells multiple times with a wash buffer.

-

Counterstain nuclei with DAPI or Hoechst stain if desired.

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the fluorescence intensity, which is proportional to the rate of protein synthesis.

-

-

Conclusion

Glycyl-L-glutamine is a highly effective and stable source of L-glutamine for cellular metabolism. Its use circumvents the issues associated with the instability of free L-glutamine, leading to more reliable and reproducible results in cell culture and improved clinical outcomes in nutritional therapy. By being efficiently transported into cells and hydrolyzed to L-glutamine and glycine, Gly-Gln fuels a wide array of critical metabolic processes, from energy production and biosynthesis of macromolecules to the regulation of key signaling pathways that govern cell growth and proliferation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians seeking to understand and leverage the metabolic benefits of Glycyl-L-glutamine.

References

- 1. Glycyl-glutamine improves in vitro lymphocyte proliferation in AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 5. researchgate.net [researchgate.net]

- 6. helabucb.weebly.com [helabucb.weebly.com]

- 7. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical roles of glutamine as nitrogen donors in purine and pyrimidine nucleotide synthesis: asparaginase treatment in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The relationship between purines, pyrimidines, nucleosides, and glutamine for fibroblast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. Impact of Supplementary Amino Acids, Micronutrients, and Overall Diet on Glutathione Homeostasis | MDPI [mdpi.com]

- 15. Role of glutamine on the de novo purine nucleotide synthesis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutamine up-regulates MAPK phosphatase-1 induction via activation of Ca2+→ ERK cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alanyl-glutamine but not this compound improved the proliferation of enterocytes as glutamine substitution in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of glutamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]

Glycyl-L-Glutamine: An In-depth Technical Guide on its Role as an Inhibitory Neuropeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-glutamine (Gly-Gln) is a dipeptide of endogenous origin, derived from the processing of β-endorphin.[1] Initial research has identified it as a neuropeptide with inhibitory actions on neuronal activity in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of glycyl-L-glutamine, focusing on its core characteristics as a potential inhibitory neuropeptide. The document synthesizes available data on its biosynthesis, observed physiological effects, and potential mechanisms of action. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to facilitate further research and drug development efforts in this area. While the direct receptor and signaling pathway for its inhibitory effects remain to be fully elucidated, this guide outlines the existing evidence and highlights areas for future investigation.

Introduction

Glycyl-L-glutamine is a dipeptide composed of the amino acids glycine (B1666218) and L-glutamine.[2] It is formed during the proteolytic processing of pro-opiomelanocortin (POMC), the precursor protein for several peptide hormones and neuropeptides, including β-endorphin.[1] Specifically, it is the C-terminal dipeptide of β-endorphin(1-31). First isolated from the porcine pituitary, its presence has also been confirmed in the sheep brain stem.

Beyond its role as a metabolic intermediate, early studies have endowed glycyl-L-glutamine with specific biological activities, most notably an inhibitory effect on neuronal firing. This has led to its classification as a potential inhibitory neuropeptide. Furthermore, it has demonstrated neurotrophic properties and has been investigated for its potential therapeutic effects in various contexts, including the modulation of alcohol consumption.[1][3][4][5] This guide will delve into the technical details of these findings.

Biosynthesis of Glycyl-L-Glutamine

Glycyl-L-glutamine is not synthesized directly but is a product of the enzymatic cleavage of β-endorphin. The process begins with the prohormone pro-opiomelanocortin (POMC), which undergoes a series of proteolytic cleavages to yield various biologically active peptides.

-

Step 1: Formation of β-endorphin(1-31): An endopeptidase cleaves POMC at paired basic amino acid residues (lysine-arginine) to release the full-length β-endorphin peptide.[1]

-

Step 2: Generation of β-endorphin fragments: Further processing by a carboxypeptidase B-like enzyme can lead to the formation of shorter β-endorphin fragments, such as β-endorphin(1-27) and β-endorphin(1-26).[1]

-

Step 3: Release of Glycyl-L-Glutamine: The cleavage that produces β-endorphin(1-29) results in the release of the C-terminal dipeptide, glycyl-L-glutamine.

Evidence for Inhibitory Neuropeptide Activity

The primary evidence for glycyl-L-glutamine's role as an inhibitory neuropeptide comes from electrophysiological studies on brain stem neurons.

Experimental Observations

In a foundational study, the ionophoretic application of glycyl-L-glutamine onto brain stem neurons in anesthetized rats resulted in a marked and reversible inhibition of their spontaneous firing rate. This inhibitory action suggests a direct effect on neuronal excitability.

Further research has pointed towards a potential functional antagonism of β-endorphin. Intracerebroventricular (i.c.v.) injections of glycyl-L-glutamine have been shown to suppress voluntary alcohol consumption in high-alcohol-preferring rats, an effect thought to be mediated by counteracting the alcohol-induced release of β-endorphin in brain reward pathways.[4][5]

Quantitative Data

While precise binding affinities and IC50 values for the inhibitory effect on neuronal firing are not yet available in the literature, studies on alcohol intake provide some quantitative insights into its in vivo potency.

| Parameter | Dose | Effect | Animal Model | Reference |

| Alcohol Intake Suppression | 10 and 100 nmol (i.c.v.) | Significant reduction in g/kg alcohol intake and proportion to total fluid | Genetically high-alcohol-preferring (P) rats | [4] |

| Alcohol Intake Reduction | 100 pmol (site-specific injection) | 32% to 49.5% reduction in alcohol intake | P rats | [5] |

Proposed Mechanisms of Action

The precise molecular mechanism underlying the inhibitory action of glycyl-L-glutamine remains an active area of investigation. Several hypotheses have been proposed based on its structure and relationship to other neuroactive molecules.

Direct Receptor Interaction (Hypothetical)

It is plausible that glycyl-L-glutamine acts on a yet-to-be-identified G-protein coupled receptor (GPCR) to exert its inhibitory effects. This is a common mechanism for neuropeptides. The activation of such a receptor could lead to downstream signaling events that ultimately reduce neuronal excitability, for instance, by opening potassium channels or inhibiting calcium channels.

Modulation of Existing Neurotransmitter Systems

An alternative or complementary mechanism could involve the modulation of major neurotransmitter systems.

-

Opioid System: As glycyl-L-glutamine is co-released with β-endorphin and has been shown to functionally antagonize some of its effects (e.g., on alcohol intake), it may act as a modulator of opioid receptor signaling.[4][5]

-

GABAergic and Glutamatergic Systems: Upon enzymatic cleavage in the synaptic cleft, glycyl-L-glutamine would release glycine and glutamine. Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on its own ionotropic receptors.[6] Glutamine is a precursor for the synthesis of both the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA.[7] An increase in the local concentrations of these amino acids could shift the balance of synaptic transmission.

Neurotrophic Effects

Glycyl-L-glutamine has also been shown to have neurotrophic effects, promoting the maintenance of acetylcholinesterase and butyrylcholinesterase in denervated sympathetic ganglia.[1][3][8][9][10] This action appears to be direct, although it may require interaction with a plasma component to facilitate entry into cells.[1][8] While distinct from its acute inhibitory effects, this neurotrophic role could contribute to the long-term modulation of synaptic function.

| Parameter | Concentration | Effect | Experimental Model | Reference |

| Maintenance of Acetylcholinesterase | 3 µM (intracarotid infusion) | Opposed the fall in choline (B1196258) acetyltransferase content | Preganglionically denervated cat superior cervical ganglion | [3] |

| Maintenance of Acetyl- and Butyrylcholinesterase | 10⁻⁵ M and higher | Significantly elevated enzyme contents in the contralateral ganglion | Preganglionically denervated cat superior cervical ganglion | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to study the effects of glycyl-L-glutamine.

Iontophoretic Application and Extracellular Single-Unit Recording

This technique is used to assess the direct effects of a substance on the firing rate of a single neuron in vivo.

-

Animal Preparation: Rats are anesthetized, and a craniotomy is performed to expose the brain region of interest (e.g., the brain stem).

-

Electrode Assembly: A multi-barreled micropipette is used. One barrel is filled with a recording solution (e.g., 3 M NaCl) to record extracellular action potentials. Other barrels are filled with the substance to be tested (e.g., a solution of glycyl-L-glutamine) and control solutions.

-

Iontophoresis: A controlled electrical current is passed through the barrel containing glycyl-L-glutamine to eject the charged molecules into the immediate vicinity of the recorded neuron.

-

Data Acquisition and Analysis: The firing rate of the neuron is recorded before, during, and after the application of glycyl-L-glutamine. Changes in firing frequency are quantified to determine the inhibitory or excitatory effect.

Intracerebroventricular (i.c.v.) Injection and Behavioral Analysis

This method is used to assess the central effects of a substance on an animal's behavior.

-

Surgical Preparation: A guide cannula is stereotaxically implanted into the lateral ventricle of the rat brain and secured to the skull.

-

Behavioral Paradigm: For alcohol preference studies, rats are typically given a choice between water and an alcohol solution. Baseline drinking behavior is established.

-

Drug Administration: Glycyl-L-glutamine, dissolved in an artificial cerebrospinal fluid (aCSF), is injected through the guide cannula directly into the cerebral ventricle.

-

Data Collection: The volume of alcohol and water consumed, as well as food intake and body weight, are measured daily before, during, and after the injection period.

-

Statistical Analysis: The data are analyzed to determine if the drug treatment significantly altered the preference for alcohol.

Future Directions and Conclusion

The existing body of research provides compelling evidence for the role of glycyl-L-glutamine as a bioactive neuropeptide with inhibitory and neurotrophic properties. However, significant gaps in our understanding remain. Future research should prioritize the following areas:

-

Receptor Identification: The identification and characterization of the specific receptor(s) for glycyl-L-glutamine are paramount to understanding its mechanism of action.

-

Signaling Pathway Elucidation: Once a receptor is identified, the downstream signaling cascade needs to be delineated.

-

Quantitative Pharmacological Studies: Detailed dose-response studies are required to determine the potency and efficacy of glycyl-L-glutamine's inhibitory effects on various neuronal populations.

-

In Vivo Imaging and Electrophysiology: Advanced techniques can be used to visualize the release of glycyl-L-glutamine and its effects on neural circuits in real-time.

-

Therapeutic Potential: Further investigation into the therapeutic potential of glycyl-L-glutamine and its analogs for conditions such as alcoholism and neurodegenerative diseases is warranted.

References

- 1. Direct neurotrophic action of glycyl-L-glutamine in the maintenance of acetylcholinesterase and butyrylcholinesterase in the preganglionically denervated superior cervical ganglion of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamine Uptake by Neurons: Interaction of Protons with System A Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyl-L-glutamine opposes the fall in choline acetyltransferase in the denervated superior cervical ganglion of the cat - PMC [pmc.ncbi.nlm.nih.gov]